molecular formula C7H5ClN2O3 B7779189 N-Hydroxy-4-nitrobenzimidoyl chloride

N-Hydroxy-4-nitrobenzimidoyl chloride

Cat. No.: B7779189
M. Wt: 200.58 g/mol
InChI Key: PIQHICJFBSZFMS-VQHVLOKHSA-N
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Preparation Methods

The synthesis of N-Hydroxy-4-nitrobenzimidoyl chloride involves multiple steps. One common method includes the reaction of 4-nitrobenzaldoxime with N-chlorosuccinimide in anhydrous N,N-dimethylformamide (DMF) at room temperature . The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

N-Hydroxy-4-nitrobenzimidoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include N-chlorosuccinimide for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Hydroxy-4-nitrobenzimidoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-4-nitrobenzimidoyl chloride involves its interaction with specific molecular targets. It can act as a reagent in chemical reactions, facilitating the formation or transformation of other compounds. The exact pathways and targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

N-Hydroxy-4-nitrobenzimidoyl chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

(1E)-N-hydroxy-4-nitrobenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c8-7(9-11)5-1-3-6(4-2-5)10(12)13/h1-4,11H/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQHICJFBSZFMS-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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